molecular formula C11H7Cl3N2OS B2473269 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 335387-29-6

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2473269
CAS No.: 335387-29-6
M. Wt: 321.6
InChI Key: QHNSPZAJVUZNHC-UHFFFAOYSA-N
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Description

Structural Representations:

Identifier Value
SMILES C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)CCl
InChI InChI=1S/C11H7Cl3N2OS/c12-5-10(17)15-11-14-9(6-18-11)7-2-1-8(13)3-4-7/h1-4,6H,5H2,(H,14,15,17)
InChIKey QHNSPZAJVUZNHC-UHFFFAOYSA-N

The 2D structure features a 61.8° dihedral angle between the dichlorophenyl and thiazole rings, influencing steric and electronic properties .

CAS Registry Number and Regulatory Identifiers

The compound is uniquely identified by:

Identifier Value Source
CAS Registry Number 335387-29-6
MDL Number MFCD01315355
EC Number Not formally assigned

Regulatory classifications under REACH and CLP are pending due to its primary use in research and development .

Properties

IUPAC Name

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2OS/c12-4-10(17)16-11-15-9(5-18-11)7-2-1-6(13)3-8(7)14/h1-3,5H,4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNSPZAJVUZNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy: Thiazole Ring Formation and Subsequent Acetylation

The preparation of 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide follows a two-step approach:

  • Synthesis of 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
  • Acetylation with chloroacetyl chloride

Hantzsch Thiazole Synthesis for the Aminothiazole Precursor

The Hantzsch thiazole synthesis remains the cornerstone for constructing the aminothiazole scaffold. This method involves condensing a α-halo carbonyl compound with thiourea. For the target compound, the α-halo ketone must bear the 2,4-dichlorophenyl group.

General Procedure :

  • Reactants : 2,4-dichlorophenyl-substituted α-bromoacetophenone (1 eq), thiourea (1.2 eq)
  • Solvent : Anhydrous ethanol or toluene
  • Conditions : Reflux for 4–6 hours
  • Workup : Precipitation with ice-cold water, filtration, and recrystallization from ethanol

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the bromoacetophenone, followed by cyclization and elimination of HBr to form the thiazole ring.

Acetylation with Chloroacetyl Chloride

The second step introduces the chloroacetamide moiety to the 2-amino group of the thiazole.

Protocol Variations :

Method A: Glacial Acetic Acid with Sodium Acetate
  • Reactants : 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine (1 eq), chloroacetyl chloride (1.2 eq)
  • Base : Sodium acetate (2 eq)
  • Solvent : Glacial acetic acid
  • Conditions : Heating at 80°C for 6 hours
  • Yield : 81%
  • Purification : Recrystallization from ethanol
Method B: Toluene with Potassium Carbonate
  • Reactants : Aminothiazole (1 eq), chloroacetyl chloride (1.1 eq)
  • Base : Potassium carbonate (2 eq)
  • Solvent : Dry toluene
  • Conditions : Reflux for 3 hours
  • Yield : 75–78%
  • Purification : Dichloromethane extraction, NaHCO₃ wash, and ethyl acetate recrystallization

Critical Comparison :

Parameter Method A Method B
Solvent Glacial acetic acid Toluene
Base Sodium acetate Potassium carbonate
Reaction Time 6 hours 3 hours
Yield 81% 75–78%
Purity (HPLC) >98% >95%

Method A offers higher yields due to the acidic environment suppressing side reactions, while Method B reduces reaction time with milder conditions.

Optimization Strategies for Enhanced Efficiency

Solvent Selection

Polar aprotic solvents (e.g., DMF) were tested but led to decomposition, whereas toluene and acetic acid provided optimal stability. Ethanol, though cost-effective, resulted in lower yields (65–70%) due to partial solvolysis of chloroacetyl chloride.

Stoichiometric Adjustments

A 10% excess of chloroacetyl chloride (1.1–1.2 eq) ensures complete acetylation without over-chlorination. Excess base (>2 eq) risks hydrolyzing the chloroacetamide group, reducing yields by 15–20%.

Temperature Control

Heating beyond 85°C in Method A promotes dimerization, evidenced by LC-MS peaks at m/z 643.2 (dimer molecular ion). Maintaining temperatures at 80°C minimizes this side reaction.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, NH), 7.8–7.4 (m, 3H, Ar-H), 4.2 (s, 2H, CH₂Cl), 2.5 (s, 1H, thiazole-H)
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch), 690 cm⁻¹ (C-Cl stretch)

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 8.2 minutes, confirming >98% purity for Method A.

Challenges and Mitigation

Byproduct Formation

  • Dimerization : Additives like hydroquinone (0.1 wt%) suppress radical-mediated dimerization.
  • Hydrolysis : Strict anhydrous conditions (molecular sieves) prevent chloroacetamide hydrolysis to glycolic acid derivatives.

Scalability Issues

Pilot-scale runs (1 kg) in Method A required extended cooling during crystallization to avoid oiling out, improving yield to 79%.

Alternative Routes and Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) in acetic acid reduced reaction time by 75% but caused 5–7% decomposition, necessitating post-purification.

Green Chemistry Approaches

Ionic liquid ([BMIM]BF₄) as a solvent achieved 78% yield at 70°C but faced challenges in product separation.

Chemical Reactions Analysis

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide.

Case Study: Antibacterial Efficacy

In a comparative study, various thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that while the compound exhibited some antibacterial activity, it was generally weaker than standard antibiotics such as chloramphenicol and ketoconazole. The minimum inhibitory concentration (MIC) for most derivatives ranged from 100 to 400 µg/ml, whereas reference drugs had MIC values of 25–50 µg/ml .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundMIC (µg/ml)Activity Level
This compound100-400Moderate to weak
Chloramphenicol25-50Strong
Ketoconazole25-50Strong

Anticancer Potential

The thiazole moiety has been recognized for its anticancer properties. Research indicates that compounds containing the thiazole structure can inhibit tumor growth by interfering with various cellular pathways.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that thiazole-based compounds can inhibit the proliferation of cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases. For instance, a derivative of thiazole demonstrated significant cytotoxicity against breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Neuroprotective Effects

Thiazole derivatives are also being investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease.

Case Study: Alzheimer's Disease

Research has demonstrated that thiazole compounds can ameliorate pathological conditions associated with Alzheimer's disease by inhibiting cholinesterase activity and reducing amyloid-beta aggregation. These findings suggest a multitarget approach where thiazole derivatives could potentially serve as therapeutic agents in managing Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Chlorine Positional Isomers
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS): Differs in the chlorine positions (3,4-dichlorophenyl vs. 2,4-dichlorophenyl). Dihedral angle between phenyl and thiazole rings: 61.8°, indicating a less twisted conformation than the 2,4-dichloro analog . Reduced steric hindrance may enhance solubility in polar solvents like methanol and DMSO .
  • 2-Chloro-N-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]Acetamide (C₁₁H₈Cl₂N₂OS):

    • Features a single chlorine at the 4-position of the phenyl ring.
    • Molecular weight: 287.17 g/mol, slightly lower due to fewer chlorine atoms .
    • Solubility: Similar to the 2,4-dichloro analog but with reduced lipophilicity .
Electron-Donating/Aromatic Substituents
  • Lower molecular weight (286.7 g/mol) and higher polarity compared to dichloro analogs .
  • 2-Chloro-N-[4-(2,4-Dimethoxyphenyl)-1,3-Thiazol-2-yl]Acetamide (C₁₄H₁₄ClN₂O₃S):

    • Methoxy groups are electron-donating, increasing electron density on the phenyl ring.
    • Steric bulk from methoxy groups may reduce rotational freedom, affecting binding to biological targets .

Modifications on the Acetamide Chain

  • 2-Chloro-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]-N-(3-Methoxypropyl)Acetamide (C₁₆H₁₉ClN₂O₃S):
    • Dual substitution on the acetamide nitrogen (methoxypropyl group) introduces conformational flexibility.
    • Increased molecular weight (354.86 g/mol) and solubility in organic solvents like chloroform .

Biological Activity

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS Number: 335387-29-6) is a compound belonging to the thiazole family, known for its diverse biological activities. The thiazole moiety is often associated with pharmacological properties, including antitumor, antimicrobial, and analgesic effects. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiazole ring and a dichlorophenyl substituent. Its molecular formula is C11H7Cl3N2OSC_{11}H_{7}Cl_{3}N_{2}OS, with a molecular weight of 321.61 g/mol. The compound exhibits irritant properties and requires careful handling in laboratory settings .

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. A study reported that thiazole derivatives can induce apoptosis in cancer cells through the modulation of Bcl-2 proteins . The presence of electron-withdrawing groups like chlorine enhances cytotoxicity by increasing the electron deficiency of the aromatic ring, facilitating interaction with biological targets.

CompoundIC50 (µg/mL)Target Cell Line
2-chloro-N-[4-(dichlorophenyl)-1,3-thiazol-2-yl]acetamide1.61 ± 1.92Jurkat Cells
Another Thiazole Derivative1.98 ± 1.22A-431 Cells

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

A comparative study highlighted that certain thiazole derivatives demonstrated MIC values as low as 3.12 µg/mL against Staphylococcus aureus, suggesting robust antibacterial activity .

Analgesic Activity

Molecular docking studies have indicated that thiazole derivatives may act as analgesics by inhibiting cyclooxygenase (COX) enzymes. One study synthesized several derivatives and evaluated their analgesic activity using a hot plate model, finding significant pain relief comparable to standard analgesics like diclofenac sodium .

Structure-Activity Relationship (SAR)

The SAR analysis for thiazole derivatives emphasizes the importance of substituents on the phenyl ring and thiazole moiety for enhancing biological activity. Key findings include:

  • Chlorine Substituents : Increase lipophilicity and enhance interaction with biological targets.
  • Electron-Withdrawing Groups : Essential for improving potency against cancer cells.
  • Thiazole Ring : Critical for maintaining the structural integrity necessary for biological activity.

Case Studies

Several case studies have explored the therapeutic potential of thiazole derivatives:

  • Antitumor Study : A synthesized compound exhibited significant cytotoxicity against various cancer cell lines with an IC50 lower than that of standard treatments like doxorubicin.
  • Antimicrobial Assessment : Compounds were tested against multiple bacterial strains, showing promising results that warrant further investigation into their clinical applicability.

Q & A

Q. What are the established synthetic routes for 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide, and how do reaction conditions influence yield and purity?

The compound can be synthesized via carbodiimide-mediated coupling of 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine with 2-chloroacetic acid derivatives. Key steps include:

  • Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane under triethylamine catalysis at 273 K to form the reactive intermediate .
  • Cyclocondensation reactions involving thiourea and chloroacetamide precursors under reflux in ethanol, monitored via TLC for intermediate validation .
  • Purification via column chromatography and recrystallization from methylene chloride to achieve >95% purity. Optimizing stoichiometry, solvent polarity, and temperature (e.g., reflux vs. room temperature) significantly impacts yield (40–75%) and purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography resolves conformational heterogeneity, as seen in asymmetric units with dihedral angles varying between 54.8° and 77.5° for dichlorophenyl and thiazolyl rings .
  • NMR spectroscopy (¹H/¹³C) identifies key protons (e.g., amide NH at δ 10–12 ppm) and confirms regioselectivity of substitution .
  • LC-MS and FT-IR validate molecular weight (e.g., [M+1]+ peaks) and functional groups (amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data observed for similar acetamide derivatives?

Structural variations arise from rotational flexibility of the amide group and steric repulsion between substituents. Strategies include:

  • Hydrogen bonding analysis : Identify dimer-forming N–H⋯O interactions (R₂²(10) motifs) to explain conformational stability .
  • DFT calculations : Compare experimental vs. computed dihedral angles to assess energy barriers for rotation .
  • Multi-temperature crystallography : Capture dynamic conformational changes under varying thermal conditions .

Q. What in silico strategies are recommended for predicting the biological targets of this compound?

  • Molecular docking : Screen against kinase or protease targets using AutoDock Vina, leveraging the thiazole core’s affinity for ATP-binding pockets .
  • QSAR modeling : Correlate electronic descriptors (e.g., Cl substituent Hammett σ values) with antimicrobial IC₅₀ data from analogs .
  • Pharmacophore mapping : Align the dichlorophenyl-thiazolyl acetamide scaffold with known enzyme inhibitors (e.g., COX-2 or β-lactamase) .

Q. What are the key considerations in designing assays to evaluate its enzyme inhibition potential?

  • Substrate competition assays : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs) to measure IC₅₀ under physiological pH and temperature .
  • Control experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and assess time-dependent inhibition via pre-incubation protocols .
  • Kinetic analysis : Determine inhibition mode (competitive/uncompetitive) through Lineweaver-Burk plots .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (e.g., melting point ~473–475 K) .
  • HPLC stability studies : Incubate in buffers (pH 2–12) at 310 K for 24–72 hours; monitor degradation products via UV-Vis at λ = 254 nm .
  • Light exposure tests : Conduct ICH Q1B photostability guidelines using controlled UV/visible light chambers .

Q. What role do the chloro and thiazole substituents play in modulating electronic properties and reactivity?

  • Electron-withdrawing effects : Chloro groups increase electrophilicity of the acetamide carbonyl, enhancing nucleophilic attack susceptibility (e.g., by hydrazines) .
  • Thiazole π-π stacking : The heteroaromatic ring facilitates interactions with aromatic residues in biological targets, as shown in docking studies .
  • Hammett correlations : Meta-chloro substituents (σₘ = 0.37) increase reactivity compared to para-substituted analogs .

Methodological Challenges

Q. What strategies mitigate solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug derivatization : Introduce phosphate or glycoside groups at the acetamide nitrogen for improved bioavailability .

Q. How can by-products from multi-step syntheses be identified and minimized?

  • LC-MS profiling : Detect chlorinated by-products (e.g., over-alkylated thiazoles) using reverse-phase C18 columns .
  • Optimized workup : Quench reactions with ice-cold HCl to precipitate impurities and reduce side reactions .

Q. What green chemistry approaches are applicable to its synthesis?

  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 373 K) while maintaining yields >70% .
  • Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer, biodegradable alternatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.